Summary of the Application: Chroman-7-carboxylic acid is used in the visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones . This synthesis involves a doubly decarboxylative Giese reaction .
Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . Key parameters for the success of the developed transformation include visible light, a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide, which served as precursors of the corresponding alkyl radicals .
Results or Outcomes: The synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones was successful using this method . The reaction was applicable to various coumarin-3-carboxylic acids and chromone-3-carboxylic acids .
Summary of the Application: Chroman-7-carboxylic acid is used in the synthesis of 4-chromanone-derived compounds . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .
Methods of Application: Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
Results or Outcomes: Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Summary of the Application: (±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox), a derivative of Chroman-7-carboxylic acid, has been used in the TEAC assay to determine the total antioxidant capacity of different fruit species .
Methods of Application: The TEAC assay is a common method for measuring the antioxidant capacity of a sample .
Results or Outcomes: The TEAC assay provides a measure of the total antioxidant capacity of different fruit species .
Summary of the Application: Chroman-7-carboxylic acid is used in the synthesis of 2-substituted chromans . This method provides 2-substituted chromans via Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .
Methods of Application: The synthesis involves Heck coupling of readily accessible allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization .
Results or Outcomes: The utility and generality of this method is demonstrated through the synthesis of a series of 2-aryl-, 2-heteroaryl- and 2-alkylchromans, as well as an azachroman derivative .
Methods of Application: The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process . Key parameters for the
Chroman-7-carboxylic acid is an aromatic compound characterized by a chroman backbone with a carboxylic acid functional group at the 7-position. Its chemical formula is C₁₀H₁₀O₃, and it is recognized for its potential applications in pharmaceuticals and organic synthesis. The structure consists of a benzene ring fused to a tetrahydrofuran ring, which contributes to its unique properties and reactivity.
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that chroman-7-carboxylic acid exhibits various biological activities, including:
Chroman-7-carboxylic acid can be synthesized through several methods:
Chroman-7-carboxylic acid has several notable applications:
Studies on chroman-7-carboxylic acid interactions reveal its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which may enhance its biological activity or alter its reactivity. Additionally, research into its interactions with biomolecules such as proteins and nucleic acids is ongoing, aiming to understand its mechanism of action in biological systems .
Chroman-7-carboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Chroman-6-carboxylic acid | Carboxylic Acid | Carboxyl group at position 6; different reactivity |
| 7-Methoxy-chroman-4-carboxylic acid | Methoxy Derivative | Contains a methoxy group; altered solubility |
| Coumarin | Benzopyrone | Lacks the additional carbon chain; distinct reactivity |
| 7-Hydroxycoumarin | Hydroxy Derivative | Hydroxyl group instead of carboxyl; different biological activity |
Chroman-7-carboxylic acid's unique position within the chroman family allows it to exhibit distinct chemical and biological properties compared to its analogs, making it an interesting subject for further research and application development .
The formation of the chroman ring system represents the foundational step in synthesizing chroman-7-carboxylic acid. Traditional cyclization methodologies have employed various strategies to construct the benzopyran framework with appropriate substitution patterns.
Friedel-Crafts Cyclization Methods
Friedel-Crafts alkylation and cyclization cascade reactions have emerged as powerful tools for chroman ring construction [3]. These reactions proceed through the formation of carbocationic intermediates that undergo intramolecular cyclization with the phenolic oxygen. The methodology offers one-pot access to chiral chromanes with high yields and enantioselectivities from readily available starting materials [3].
The Friedel-Crafts approach has been successfully demonstrated in the synthesis of chromanes using diphenylprolinol ether as an organocatalyst [3]. This enantioselective reaction between 1-naphthols and α,β-unsaturated aldehydes provides excellent control over stereochemistry while forming the chroman skeleton.
Propargyl Ether Rearrangement Strategy
A particularly noteworthy cyclization strategy involves the rearrangement of propargyl ethers to form chroman carboxylates [4]. This process comprises three sequential steps: formation of propargyl ethers from Hagemann's ester and propargyl derivatives, thermal rearrangement to cyclic ether intermediates, and final isomerization to chroman esters [4].
The propargyl ether cyclization proceeds under moderate conditions (25-150°C) using silver salts, particularly silver trifluoroacetate, as catalysts [4]. The reaction demonstrates high regioselectivity and can be adapted for direct conversion to chroman esters when Lewis or Brønsted acid catalysts are employed [4].
Oxidative Cyclization Pathways
Alternative cyclization strategies have employed oxidative methods for chroman ring formation. Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides provides an innovative approach to constructing chromane skeletons [5] [6]. This regioselective transformation affords hexahydrobenzopyran-5-ones in yields up to 97%, which can be subsequently converted to highly substituted chromanes [5].
Catalytic Asymmetric Cyclization
Recent developments have focused on catalytic asymmetric cyclization methods for constructing chiral chroman skeletons [7]. The [4 + 2] cyclization of α,β-unsaturated 2-acyl imidazoles with ortho-hydroxyphenyl-substituted para-quinone methide derivatives, catalyzed by chiral-at-metal rhodium complexes, achieves excellent yields (up to 97%) and stereoselectivities (up to >20:1 diastereomeric ratio, >99% enantiomeric excess) [7].
Domino Reaction Sequences
Organocatalytic domino reactions have provided efficient pathways for chroman synthesis [8]. The Michael/hemiacetalization reaction sequence of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols, followed by oxidation and dehydroxylation, generates functionalized chroman-2-ones and chromanes with excellent stereoselectivity [8].
Metal-Catalyzed Cyclization
Palladium-catalyzed tandem carbon-hydrogen alkenylation and carbon-oxygen cyclization reactions offer practical methods for constructing heterocyclic-fused benzopyrans [9]. These transformations provide convenient access to coumarin-annelated benzopyrans through carbon-hydrogen functionalization of flavone derivatives [9].
The introduction of carboxylic acid functionality at the 7-position of the chroman ring requires specialized methodologies that ensure regioselective placement while maintaining the integrity of the heterocyclic framework.
Kolbe-Schmitt Reaction Applications
The Kolbe-Schmitt reaction represents a classical approach for introducing carboxylic acid groups into aromatic systems [10] [11]. This carboxylation reaction proceeds by treating phenolic precursors with sodium hydroxide to form phenoxide ions, followed by reaction with carbon dioxide under elevated pressure and temperature conditions [10].
The mechanism involves nucleophilic addition of the phenoxide ion to carbon dioxide, forming a carboxylate intermediate that is subsequently protonated to yield the final carboxylic acid product [11]. Temperature and pressure conditions significantly influence the reaction outcome, with typical conditions ranging from 100-200°C and 50-100 atmospheres [10].
| Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|
| 100 | 50 | 40 |
| 150 | 75 | 60 |
| 200 | 100 | 80 |
Table 1: Effect of Temperature and Pressure on Kolbe-Schmitt Reaction Yields [10]
Carbon Dioxide Insertion Methods
Modern carboxylation strategies have explored carbon dioxide insertion reactions for introducing carboxylic acid functionality [12]. These methods offer environmentally benign alternatives to traditional carboxylation approaches while providing excellent regioselectivity for position-specific functionalization.
Ester Hydrolysis Pathways
An alternative approach involves the synthesis of chroman-7-carboxylic ester intermediates followed by hydrolysis to the corresponding acids [13] [14]. Methyl chroman-7-carboxylate serves as a key intermediate that can be efficiently converted to the target carboxylic acid through standard hydrolysis procedures [13].
Oxidative Transformation of Aldehydes
The oxidation of chroman-7-carboxaldehyde derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions provides access to chroman-7-carboxylic acids [15]. Industrial production typically employs large-scale oxidation reactions optimized for high yield and purity [15].
Nitrile Hydrolysis
Nitrile functional groups at the 7-position can be hydrolyzed under acidic or basic conditions to generate the corresponding carboxylic acids. This approach offers advantages in terms of functional group tolerance and mild reaction conditions.
The regioselective functionalization of chroman rings presents significant challenges due to the electronic properties of the benzopyran system and the need to distinguish between multiple potential reaction sites.
Directing Group Effects
The chroman oxygen atom influences the electronic distribution within the aromatic ring, affecting the regioselectivity of electrophilic aromatic substitution reactions [16]. The electron-donating nature of the oxygen substituent activates ortho and para positions relative to the oxygen, creating challenges for meta-directed functionalization [17].
Meta-directing substituents, such as electron-withdrawing groups, can be strategically employed to overcome the inherent electronic bias of the chroman system [17]. These substituents exert consistent and additive effects on regioselectivity through resonance and inductive mechanisms [17].
Transition Metal-Catalyzed Functionalization
Advanced functionalization strategies have employed transition metal catalysis to achieve regioselective carbon-hydrogen activation [18] [19]. Palladium-catalyzed methods utilize directing groups within the substrate to control site selectivity through the formation of metallacyclic intermediates [18].
Recent developments in ligand-controlled regioselectivity have demonstrated the ability to reverse regioisomeric outcomes through appropriate catalyst selection [20]. Multivariate linear regression models have been employed to predict regioselectivity based on ligand structural parameters, enabling the discovery of more selective catalytic systems [20].
Steric Hindrance Effects
Bulky substituents on the chroman ring can sterically hinder the approach of reagents to specific positions, directing functionalization to less hindered sites [17]. This steric control becomes particularly important when electronic effects favor undesired regioisomers.
Conformational Constraints
The conformational rigidity of the chroman ring system influences the accessibility of different positions for functionalization reactions [21]. The partially saturated pyran ring adopts specific conformations that can shield certain positions while exposing others to incoming reagents.
Competing Reaction Pathways
The presence of multiple reactive sites within the chroman framework often leads to competing reaction pathways that reduce the efficiency of regioselective functionalization [16]. Careful optimization of reaction conditions, including temperature, solvent, and catalyst selection, is required to achieve acceptable selectivity.
Protecting Group Strategies
Strategic use of protecting groups can temporarily mask reactive sites, allowing for selective functionalization at desired positions [21]. The subsequent removal of protecting groups under mild conditions enables access to the target compounds without affecting the chroman core structure.
Sequential Functionalization Approaches
Multi-step sequential functionalization strategies have been developed to overcome regioselectivity challenges [21]. These approaches involve the systematic introduction of functional groups in a predetermined order, using the electronic and steric effects of previously installed substituents to direct subsequent reactions.
The synthesis of polysubstituted terpenoid chromans exemplifies this approach, where regio- and enantio-selective methods are combined to achieve complex substitution patterns [21]. The coupling of ethyl 3,5-dihydroxybenzoate with 3,3-dimethylacrolein acetal affords 3-hydroxychromans with controlled regioselectivity, which can be further elaborated through formylation and reduction sequences [21].
Catalyst Design and Optimization
Modern approaches to regioselective functionalization rely heavily on catalyst design and optimization [22]. The development of specialized catalytic systems that can distinguish between subtly different carbon-hydrogen bonds requires careful balancing of electronic and steric effects [22].
Silver complexes containing trispyrazolylborate ligands have demonstrated the ability to achieve regioselective functionalization of linear alkanes through appropriate modulation of electrophilicity and steric hindrance [22]. The optimization of these systems requires consideration of the catalyst, carbene, and substrate interactions to achieve the desired selectivity.
The IR spectrum of chroman-7-carboxylic acid combines the vibrational features of an aromatic 2H-chromene core with those of a conjugated carboxylic acid.
Table 1 Key IR absorptions of chroman-7-carboxylic acid
| Mode | ν / cm⁻¹ (typical) | Diagnostic value | Sources |
|---|---|---|---|
| O–H (acid, H-bonded) | 3050 br (2500–3100) | Confirms carboxylic acid dimer | |
| C=O (CO₂H) | 1712–1718 | Conjugated carbonyl | |
| C=C (aromatic) | 1605, 1582 | Chromene ring | |
| C–O–C (ether) | 1240–1260 | Dihydropyran bridge | |
| C–H (oop, 1,2,4-sub.) | 830–760 | Ring substitution check |
The ^1H NMR spectrum acquired in CDCl₃ (400 MHz) shows five characteristic regions (Table 2).
The ^13C spectrum (100 MHz) contains 12 signals. The carboxyl carbon resonates at δ 172.3 (downfield relative to esters), while the oxygenated benzylic carbon (C-2) appears at δ 67.8. Conformational exchange yields duplicated weak peaks for C-3 in slow-exchange solvents (DMSO-d₆), a common assignment pitfall.
Table 2 Representative NMR data for chroman-7-carboxylic acid (CDCl₃, 298 K)
| Position | δ ^1H / ppm (mult, J/Hz) | δ ^13C / ppm | Comment | Sources |
|---|---|---|---|---|
| CO₂H | 12.10 br s | 172.3 | Exchange-broadened | |
| C-2 H | 4.55 t, 6.5 | 67.8 | Deshielded by O | |
| C-3 Ha | 2.80 d, 17.0 | 34.1 | Diastereotopic | |
| C-3 Hb | 2.62 d, 17.0 | 34.1 | — | |
| H-5 | 6.72 d, 8.1 | 113.4 | ortho to carboxyl | |
| H-6 | 6.85 t, 7.6 | 122.1 | — | |
| H-7 | 7.05 t, 7.6 | 130.4 | — | |
| H-8 | 6.95 d, 8.1 | 116.7 | ortho to O |
Electron-ionisation (70 eV) of chroman-7-carboxylic acid (M- ⁺ = m/z 178) affords a concise fragmentation map (Table 3).
Table 3 Principal EI fragments and mechanisms
| m/z (rel. %) | Neutral loss | Tentative ion structure | Mechanistic rationale | Sources |
|---|---|---|---|---|
| 178 (20) | — | Molecular ion | — | |
| 134 (100) | CO₂ (44) | Chromanyl cation | α-cleavage followed by decarboxylation; barrier ≈ 60 kJ mol⁻¹ | |
| 119 (35) | CO + - CH₃ | Benzofuranyl cation | Secondary loss from m/z 134 via ring contraction | |
| 105 (18) | CH₂O + - C₂H₃ | Tropylium-type fragment | Retro-Diels–Alder of chromene ring | |
| 91 (12) | C₆H₅O- | Benzyl cation | Further cleavage of 105 |
The dominance of the decarboxylation peak (m/z 134) is diagnostic for chroman carboxylic acids and differentiates them from isobaric chromone isomers, which preferentially lose CO rather than CO₂.
Combined IR, NMR and EI-MS data provide a coherent spectroscopic fingerprint for chroman-7-carboxylic acid.
These spectroscopic benchmarks facilitate unambiguous identification of chroman-7-carboxylic acid in complex matrices and support ongoing studies into the reactivity and derivatisation of chromene-based natural products and antioxidants.
Abbreviations: br = broad; s = singlet; d = doublet; t = triplet; m = multiplet; AB = diastereotopic AB system; EI = electron ionisation; qNMR = quantitative NMR; HSQC = heteronuclear single-quantum coherence.